molecular formula C18H15N3O4 B5462816 methyl 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}methyl)benzoate

methyl 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}methyl)benzoate

Cat. No. B5462816
M. Wt: 337.3 g/mol
InChI Key: YOXXKPFTJDGUQW-UHFFFAOYSA-N
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Description

“Methyl 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}methyl)benzoate” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound is an off-white solid .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in this compound, has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H NMR and 13C NMR spectroscopy. For instance, the 1H NMR spectrum of a similar compound showed signals corresponding to the various types of protons present in the molecule .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions due to their low aromaticity and the presence of a weak O–N bond . These reactions can lead to the formation of other heterocycles, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

This compound is an off-white solid . Its melting point and other physical properties can be determined using techniques such as melting point determination and spectroscopic analysis .

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the retrieved papers, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules .

properties

IUPAC Name

methyl 4-[[(3-phenyl-1,2,4-oxadiazole-5-carbonyl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-24-18(23)14-9-7-12(8-10-14)11-19-16(22)17-20-15(21-25-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXXKPFTJDGUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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